molecular formula C23H23BrN2O6 B11679896 5-{[3-Bromo-5-ethoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione

5-{[3-Bromo-5-ethoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Cat. No.: B11679896
M. Wt: 503.3 g/mol
InChI Key: IAMLBGXEAVLCKS-UHFFFAOYSA-N
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Description

5-{[3-Bromo-5-ethoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure It is characterized by the presence of a bromine atom, ethoxy and phenoxyethoxy groups, and a diazinane-2,4,6-trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-Bromo-5-ethoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-{[3-Bromo-5-ethoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

5-{[3-Bromo-5-ethoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-{[3-Bromo-5-ethoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-{[3-Bromo-5-ethoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C23H23BrN2O6

Molecular Weight

503.3 g/mol

IUPAC Name

5-[[3-bromo-5-ethoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C23H23BrN2O6/c1-4-30-19-14-15(12-17-21(27)25(2)23(29)26(3)22(17)28)13-18(24)20(19)32-11-10-31-16-8-6-5-7-9-16/h5-9,12-14H,4,10-11H2,1-3H3

InChI Key

IAMLBGXEAVLCKS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)N(C2=O)C)C)Br)OCCOC3=CC=CC=C3

Origin of Product

United States

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